Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate

Description

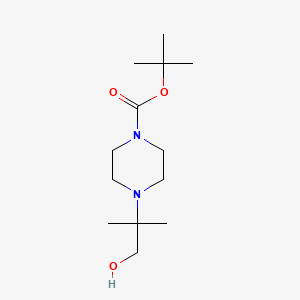

Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 1-hydroxy-2-methylpropan-2-yl substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of pharmacophores targeting receptors or enzymes. The tert-butyl carbamate group acts as a protective moiety for the piperazine nitrogen, enabling selective deprotection during multi-step syntheses . The hydroxy-isobutyl substituent may contribute to hydrogen bonding interactions, influencing solubility and target binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(17)14-6-8-15(9-7-14)13(4,5)10-16/h16H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMINCJKCWLNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148448 | |

| Record name | 1,1-Dimethylethyl 4-(2-hydroxy-1,1-dimethylethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955979-01-8 | |

| Record name | 1,1-Dimethylethyl 4-(2-hydroxy-1,1-dimethylethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955979-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-hydroxy-1,1-dimethylethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is an organic compound with notable biological activity, primarily due to its structural components, which include a piperazine ring and a hydroxymethyl side chain. This article explores the compound's biological activities, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C13H26N2O3

- Molecular Weight : 258.36 g/mol

- Structural Characteristics : The compound features a tert-butyl group and a hydroxymethyl side chain attached to the piperazine ring, influencing its chemical reactivity and biological interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit a wide spectrum of biological activities:

- Antibacterial Activity : The compound has demonstrated moderate antibacterial effects against various strains of bacteria.

- Antifungal Effects : It shows potential in inhibiting fungal growth, making it a candidate for antifungal drug development.

- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity, particularly in the context of non-small cell lung cancer (NSCLC) treatment due to their role as intermediates in the synthesis of crizotinib, a known anticancer drug.

- Antiparasitic and Antihistamine Activities : The compound has also been noted for its antiparasitic and antihistamine properties, indicating its versatility in therapeutic applications.

- Antidepressive Effects : Preliminary studies suggest potential antidepressant activity, warranting further investigation into its mechanism of action in mood regulation .

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis often begins with tert-butyl acrylate or similar derivatives.

- Reagents and Conditions : Common reagents include bases like triethylamine and catalysts such as palladium complexes to facilitate the reaction under controlled conditions .

- Characterization Techniques : The synthesized product is characterized using FT-IR, NMR (both and ), and LCMS techniques to confirm its structure and purity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | C13H26N2O3 | Hydroxyethyl group instead of hydroxymethyl |

| Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine | C14H24F N3O3 | Incorporates a fluorophenyl moiety; potential for enhanced activity |

| Tert-butyl 4-(2-hydroxypropyl)piperazine | C14H28N2O3 | Hydroxypropyl side chain alters solubility characteristics |

These comparisons highlight how variations in functional groups can significantly impact biological activity and potential applications.

Case Studies

Recent studies have focused on the pharmacological potential of this compound:

- In Vitro Studies on Anticancer Activity : Research has demonstrated that derivatives can inhibit cancer cell proliferation in vitro, particularly against lung cancer cells.

- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in preventing cell death induced by amyloid beta peptides associated with Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Impact

Piperazine derivatives with tert-butyl carbamate groups are widely utilized in drug discovery. Below is a comparative analysis of substituent effects on physicochemical and biological properties:

Table 1: Comparison of Key Piperazine Derivatives

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

- Stability: The target compound’s hydroxy-isobutyl group may confer higher polarity compared to nitrophenoxy (33) or cyanopyridinyl (5) derivatives. However, compounds with labile groups like triazole (1a) degrade in gastric fluid , whereas the target compound’s stability remains uncharacterized.

- Dibenzylamino-cyclohexyl derivatives (284/285) show increased lipophilicity, favoring blood-brain barrier penetration .

- Synthetic Utility: The target compound’s hydroxy group enables further functionalization (e.g., esterification or glycosylation), whereas cyanopyridinyl (5) or nitro (33) groups are typically used as terminal intermediates. tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate (from ) demonstrates the utility of heterocyclic substituents in enhancing metabolic stability.

Structure-Activity Relationships (SAR)

- Hydroxy Group: The 1-hydroxy-2-methylpropan-2-yl group may improve aqueous solubility compared to non-polar substituents (e.g., cyclohexyl in ). However, it could also increase susceptibility to oxidation.

- tert-Butyl Carbamate : This universal protecting group facilitates selective deprotection, a feature shared across analogues (e.g., ).

Q & A

Basic: What are the common synthetic routes for synthesizing tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution and protection-deprotection strategies. A representative route includes:

- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a halogenated or activated carbonyl intermediate (e.g., 1-hydroxy-2-methylpropan-2-yl bromide) under reflux in polar aprotic solvents (e.g., 1,4-dioxane or THF) with a base like potassium carbonate .

- Step 2 : Protecting the hydroxyl group using tert-butyl chloroformate in the presence of triethylamine to prevent side reactions .

- Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradients) yields the final product .

Basic: What purification techniques are effective for isolating this compound?

- Column chromatography is widely used due to the compound’s moderate polarity, with eluents like ethyl acetate/hexane (1:1) achieving >95% purity .

- Recrystallization from ethanol or methanol is effective for removing low-polarity impurities .

- Vacuum filtration after reaction completion removes insoluble salts (e.g., KCl) .

Intermediate: Which spectroscopic and analytical methods validate its structural integrity?

- 1H/13C NMR : Confirms substitution patterns on the piperazine ring and tert-butyl group (e.g., singlet at δ ~1.4 ppm for tert-butyl protons) .

- LCMS : Verifies molecular weight ([M+H]+ ~300–350 m/z) and detects impurities .

- FT-IR : Identifies carbonyl (C=O stretch ~1680–1720 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) groups .

- X-ray crystallography : Resolves stereochemistry and crystal packing using SHELXL refinement .

Intermediate: How is X-ray crystallography applied to resolve structural ambiguities?

- Data collection : High-resolution diffraction data (e.g., Mo-Kα radiation) is processed with SHELX programs .

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against the Cambridge Structural Database .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight steric or electronic distortions .

Advanced: How can reaction conditions be optimized for higher yields in derivative synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .

- Temperature control : Maintaining 110–120°C prevents premature deprotection of the tert-butyl group .

- Catalysis : Using HOAt/EDCI in amidation steps improves coupling efficiency (e.g., from 62% to >80% yield) .

- Real-time monitoring : TLC or in-situ IR tracks reaction progress to minimize side products .

Advanced: How are discrepancies between spectroscopic and crystallographic data resolved?

- Case study : If NMR suggests a planar conformation but X-ray reveals puckered piperazine rings, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding) that stabilize non-planar geometries .

- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 09) to identify dynamic effects (e.g., rotational barriers) .

Advanced: What challenges arise in synthesizing functionalized derivatives, and how are they addressed?

- Challenge 1 : Hydroxyl group reactivity leads to undesired byproducts. Solution : Use temporary protecting groups (e.g., TBSCl) during alkylation .

- Challenge 2 : Steric hindrance at the piperazine N-atom. Solution : Employ bulky bases (e.g., DIPEA) to enhance nucleophilic substitution .

- Challenge 3 : Low solubility of intermediates. Solution : Use mixed solvents (e.g., THF/H2O) for phase-transfer catalysis .

Advanced: How is experimental phasing applied in crystallography for novel derivatives?

- SHELXC/D/E pipeline : Rapidly phases macromolecular data using high-resolution (<1.2 Å) datasets .

- Density modification : RESOLVE improves electron density maps for low-occupancy substituents .

- Validation : Rfree values and Ramachandran plots ensure model accuracy .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Process analytical technology (PAT) : In-line FT-IR monitors reaction progression .

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, temperature) using response surface methodology .

- Quality control : Strict adherence to HPLC purity thresholds (>99%) and ICP-MS for metal contaminants .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.